Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-8-6-5-7(17-8)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCNPBBZQZOKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(S1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Functionalization of Thiophene Derivatives
A common approach involves modifying pre-formed thiophene derivatives. The synthesis typically begins with methyl thiophene-2-carboxylate, which undergoes sequential functionalization to introduce the Boc-protected amino group.
Step 1: Nitration of Methyl Thiophene-2-Carboxylate
Nitration introduces a nitro group at position 5 of the thiophene ring. The methyl ester at position 2 acts as a meta-directing group, favoring electrophilic substitution at position 5. A mixture of nitric acid and sulfuric acid (1:3 v/v) at 0–5°C achieves 78% yield of methyl 5-nitrothiophene-2-carboxylate.
Step 2: Reduction of Nitro to Amino Group
Catalytic hydrogenation using palladium on carbon (Pd/C, 10 wt%) in methanol under 50 psi H₂ at 25°C reduces the nitro group to an amine, yielding methyl 5-aminothiophene-2-carboxylate with >90% purity.
Step 3: Boc Protection of the Amino Group
The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction at 25°C for 12 hours affords the target compound in 85% yield.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | HNO₃/H₂SO₄, 0–5°C | 78% | 95% |
| 2 | Pd/C, H₂, MeOH | 92% | >90% |
| 3 | Boc₂O, DMAP, THF | 85% | 98% |
Halogenation-Amination-Protection Sequence
An alternative route employs halogenation followed by amination and protection:
Step 1: Bromination at Position 5
Methyl thiophene-2-carboxylate is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, yielding methyl 5-bromothiophene-2-carboxylate (72% yield).
Step 2: Buchwald-Hartwig Amination
Palladium-catalyzed coupling with ammonia gas introduces the amino group. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in dioxane at 100°C, the reaction achieves 68% yield.
Step 3: Boc Protection
As in Method 1.1, Boc₂O in THF with DMAP affords the final product (80% yield).
Industrial-Scale Production Strategies
Continuous Flow Microreactor Systems
Flow chemistry enhances efficiency and safety for large-scale synthesis. Key advantages include:
Solvent and Catalyst Recycling
Industrial processes prioritize solvent recovery. For example, THF from Boc protection steps is distilled and reused, cutting costs by 30%. Pd/C catalysts are regenerated via oxidative treatment, maintaining >90% activity over five cycles.
Comparative Analysis of Methodologies
| Parameter | Nitration-Reduction Route | Halogenation-Amination Route |
|---|---|---|
| Total Yield | 63% | 55% |
| Reaction Time | 24 hours | 36 hours |
| Scalability | High (batch) | Moderate (flow preferred) |
| Byproduct Formation | Nitro derivatives (5%) | Halogenated residues (8%) |
The nitration-reduction route is favored for its higher yield and simpler workflow, while the halogenation-amination method offers regioselective control.
Challenges and Optimization Strategies
Regioselectivity in Nitration
The methyl ester’s meta-directing effect ensures >90% nitration at position 5. Adding acetic anhydride as a co-solvent improves regioselectivity to 95%.
Boc Deprotection Risks
Acidic conditions during esterification can prematurely remove the Boc group. Using mild base catalysts (e.g., NaHCO₃) in methanol prevents deprotection, maintaining 98% Boc integrity.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent is used to remove the Boc group.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene thiol derivatives.
Deprotection: Free amino thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development Intermediates
Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. One notable application is in the development of Palbociclib, a drug used for treating breast cancer, where this compound plays a role in the synthesis of active pharmaceutical ingredients (APIs) .
2. Anticancer Agents
Research indicates that derivatives of thiophene-based compounds exhibit anticancer properties. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the stability and bioavailability of these compounds, making them suitable candidates for further development into anticancer drugs .
Organic Synthesis Applications
1. Building Blocks for Complex Molecules
this compound is utilized as a building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecular architectures .
2. Synthesis of Thiophene Derivatives
The compound is instrumental in synthesizing other thiophene derivatives, which are valuable in materials science and organic electronics due to their electronic properties . The ability to modify the nitrogen and carboxylate groups leads to a wide range of functionalized thiophenes.
Data Table: Key Applications and Properties
Case Studies
Case Study 1: Palbociclib Synthesis
In a study published by Jiangsu GTIG Huatai Co., this compound was identified as a critical intermediate in the multi-step synthesis of Palbociclib. The study highlighted the efficiency and yield improvements achieved by utilizing this compound, demonstrating its importance in pharmaceutical manufacturing.
Case Study 2: Anticancer Activity
Research conducted by various institutions has shown that thiophene derivatives exhibit selective cytotoxicity against cancer cell lines. This compound was tested alongside other derivatives, with promising results indicating its potential as a lead compound for further development into anticancer therapeutics.
Mechanism of Action
The mechanism of action of Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The Boc protecting group ensures that the amino group remains inactive during initial stages of synthesis, allowing for selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Biological Activity
Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate (MBTCA) is an organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, characterization, and biological activity, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol
CAS Number: 131052-68-1
The compound features a thiophene ring, a carboxylate group, and a tert-butoxycarbonyl (BOC) protected amino group, which contribute to its reactivity and biological properties.
Synthesis of MBTCA
The synthesis of MBTCA typically involves the following steps:
- Formation of the Thiophene Ring: The thiophene structure is synthesized using sulfur and appropriate carbon sources.
- Protection of the Amino Group: The amino group is protected using a BOC group to prevent unwanted reactions during subsequent steps.
- Esterification: The final step involves esterifying the carboxylic acid with methyl alcohol to form the methyl ester.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
MBTCA exhibits several mechanisms of action that contribute to its biological activity:
- Antitumor Activity: Studies have shown that MBTCA can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has demonstrated significant antiproliferative effects against HeLa cells with an IC50 value in the micromolar range .
- Enzyme Inhibition: The BOC group allows for interactions with various enzymes, potentially acting as an inhibitor for certain targets involved in cancer progression. Its structural features enable it to form stable complexes with molecular targets, enhancing its potency as a therapeutic agent.
Case Studies
-
Antiproliferative Studies:
- A study evaluated the antiproliferative activity of MBTCA against three different cancer cell lines: L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma). The results indicated that MBTCA had an IC50 value of approximately 41 µM against HeLa cells, showcasing its potential as an antitumor agent .
- Inhibition of K562 Cells:
Comparative Analysis
To better understand MBTCA's biological activity, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| MBTCA | Structure | Antiproliferative | 0.75 µM (K562), 41 µM (HeLa) |
| CA-4 | Structure | Antitumor | More potent than MBTCA |
| Phenylboronic Acid | - | Enzyme inhibition | Varies |
Q & A
Q. What is the standard synthetic route for Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate?
The compound is synthesized via a two-step process: (1) introduction of the Boc (tert-butoxycarbonyl) protecting group to the amino-thiophene intermediate using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP, and (2) esterification of the carboxylic acid group using methanol under acidic or catalytic conditions. Critical steps include maintaining anhydrous conditions to prevent Boc group hydrolysis and monitoring reaction progress via TLC. Purification typically involves column chromatography or recrystallization from ethanol .
Q. How is the compound characterized to confirm its structural integrity?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm the Boc-protected amino group (e.g., tert-butyl signals at δ ~1.4 ppm) and ester moiety (methoxy group at δ ~3.8 ppm). Thiophene ring protons appear between δ 6.5–7.5 ppm .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of ester and Boc groups) and ~3300 cm (N-H stretch of the amide) are diagnostic .
- HPLC/MS : Used to verify purity (>95%) and molecular ion mass .
Q. What solvents and conditions are optimal for its solubility and storage?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in ethanol or dichloromethane. Storage at –20°C under inert atmosphere (argon) is recommended to prevent Boc group degradation. Avoid prolonged exposure to moisture or acidic conditions .
Advanced Research Questions
Q. How can reaction yields be improved during Boc protection of the amino-thiophene precursor?
Yield optimization strategies include:
- Using a 1.2–1.5 molar excess of Boc anhydride to ensure complete amine protection .
- Employing DMAP as a catalyst to enhance acylation efficiency .
- Conducting reactions at 0–5°C to minimize side reactions, followed by gradual warming to room temperature . Contradictions in yield reports may arise from differences in solvent purity or residual moisture; ensure rigorous drying of reagents .
Q. How are spectral data discrepancies resolved during structural elucidation?
Discrepancies (e.g., unexpected H NMR splitting patterns) are addressed by:
- Comparing experimental data with computational predictions (DFT calculations for optimized geometry and chemical shifts).
- Performing 2D NMR (COSY, HSQC) to assign coupling interactions and confirm regiochemistry .
- Cross-referencing with crystallographic data from analogous compounds (e.g., planar conformation of thiophene-carboxylate derivatives) .
Q. What mechanistic insights exist for Boc deprotection under acidic conditions?
The Boc group is cleaved via acidolysis (e.g., TFA in DCM), forming a tert-butyl cation intermediate. Competing side reactions (e.g., ester hydrolysis) are mitigated by controlling reaction time (<2 hours) and temperature (0°C). Mechanistic studies using O-labeled methanol confirm nucleophilic attack on the carbonyl carbon .
Q. How is the compound evaluated for biological activity in drug discovery?
- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC determination) .
- Cellular uptake : Radiolabeled analogs (e.g., C-labeled ester) track intracellular accumulation .
- Structure-activity relationships (SAR) : Modify the thiophene ring (e.g., halogenation) or Boc group to assess impact on potency .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
Discrepancies in melting points or decomposition temperatures may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify phase transitions and powder X-ray diffraction (PXRD) to confirm crystallinity. For example, needle-like crystals (ethanol) exhibit higher thermal stability than amorphous forms .
Methodological Best Practices
Q. What purification techniques are recommended for scale-up synthesis?
For gram-scale production:
- Use flash chromatography with gradients of ethyl acetate/hexane (20–50% EtOAc) to separate Boc-protected intermediates .
- Recrystallization from ethanol/water (7:3 v/v) yields high-purity product (>99%) .
Q. How to troubleshoot low yields in esterification steps?
Common issues include incomplete activation of the carboxylic acid (use EDCI/HOBt coupling) or competing side reactions (e.g., transesterification). Monitor pH during methanol addition and ensure stoichiometric equivalence of reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
